

# Technical Guide: Mass Spectrometry Fragmentation Pattern of 1-Benzosuberol

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## Compound of Interest

Compound Name: 6,7,8,9-tetrahydro-5H-  
benzo[7]annulen-5-ol

CAS No.: 35550-94-8

Cat. No.: B1617979

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## Executive Summary

This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of 1-Benzosuberol (1-hydroxy-6,7,8,9-tetrahydro-5H-benzocycloheptene), a critical intermediate in the synthesis of tricyclic antidepressants and antihistamines.

**Key Differentiator:** Unlike its 6-membered analog (1-Tetralol) or its oxidized ketone form (1-Benzosuberone), 1-Benzosuberol exhibits a unique dehydration-driven fragmentation cascade under Electron Ionization (EI). The spectrum is dominated by the aromatization of the cycloheptane ring, distinguishing it from the retro-Diels-Alder (RDA) pathways seen in smaller ring homologs.

## Structural Context & Ionization Physics

To interpret the fragmentation accurately, one must understand the lability of the benzylic hydroxyl group in the 7-membered ring system.

## The Benzylic "Trigger"

1-Benzosuberol (

, MW 162.23) possesses a hydroxyl group at the benzylic position (C1). Under 70 eV Electron Ionization (EI):

- Molecular Ion ( ): The radical cation ( 162) is formed but is energetically unstable.
- Primary Driver: The benzylic C-O bond is weak. The driving force is the elimination of water ( ) to form a conjugated, stable carbocation or radical cation (Benzocycloheptene, 144).

## Comparison with Alternatives (Analog)

Differentiation of ring size and oxidation state is critical in impurity profiling.

Feature	1-Benzosuberol (Target)	1-Tetralol (Analog 1)	1-Benzosuberone (Analog 2)
Structure	7-membered ring, -OH	6-membered ring, -OH	7-membered ring, =O
MW	162	148	160
Base Peak	144 ( )	130 ( )	104 or 132
Primary Loss	Dehydration ( )	Dehydration ( )	Decarbonylation ( ) or Ethylene
Key Mechanism	Ring contraction to Indene	Retro-Diels-Alder (RDA)	-cleavage

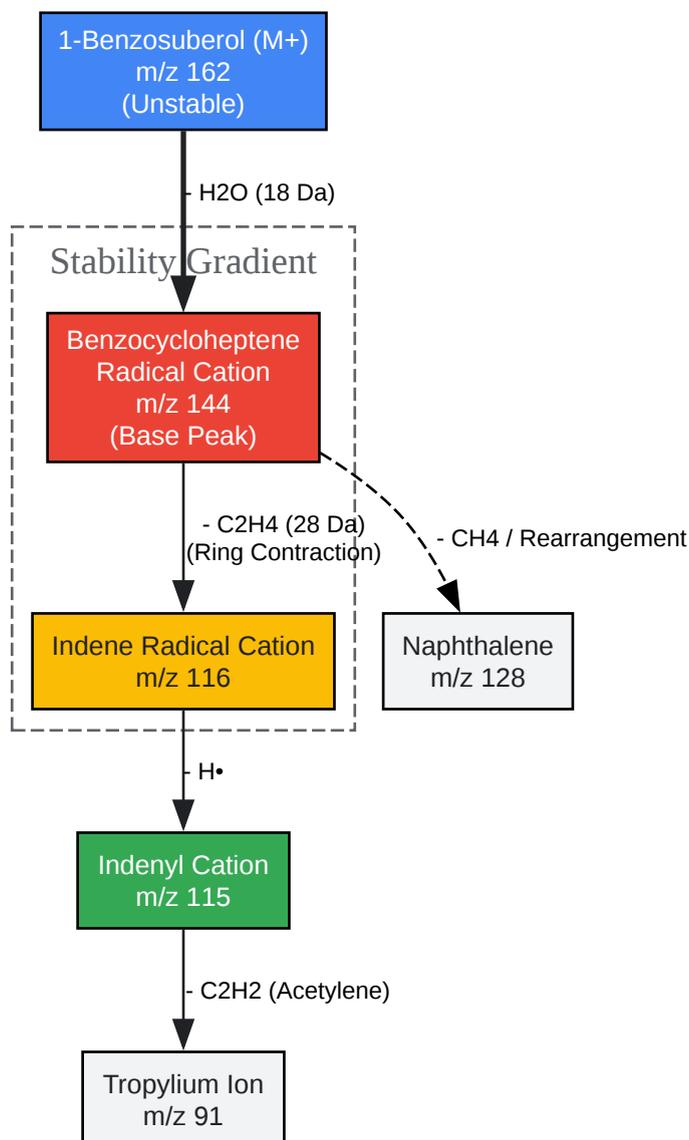
## Detailed Fragmentation Mechanism

The fragmentation of 1-Benzosuberol does not follow a random path; it follows a cascade of stabilization.

## Pathway Analysis

- Dehydration ( ): The molecular ion ( 162) instantly loses water to form the 1,2-dihydro-3H-benzocycloheptene radical cation ( 144). This is typically the Base Peak (100% abundance).[1]
- Ring Contraction ( 144 116/115): The 7-membered ring is conformationally flexible but seeks aromatic stability. It ejects an ethylene molecule ( , 28 Da) to collapse into an Indene derivative ( 116) or loses an ethyl radical to form the Indenyl cation ( 115).
- Tropylium Formation: Unlike simple alkyl benzenes, the fused ring limits the formation of the pure tropylium ion ( 91), but it is still observed as a secondary fragment from the breakdown of the cycloheptane moiety.

## Visualization of Signaling Pathways (DOT)



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Caption: Figure 1. Fragmentation tree of 1-Benzosuberol under 70 eV EI, highlighting the dominant dehydration pathway.

## Experimental Data & Protocols

To replicate these results for comparative analysis or quality control (QC), follow this self-validating protocol.

## Standardized GC-MS Protocol

This protocol ensures the thermal stability of the alcohol prior to ionization, preventing thermal dehydration in the injector port (a common artifact).

- Instrument: Agilent 5977B MSD (or equivalent single quadrupole).
- Column: DB-5ms UI (30m x 0.25mm x 0.25 $\mu$ m).
- Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
- Inlet: Splitless mode, 250°C. Note: If M+ 162 is completely absent, lower inlet temp to 200°C to verify thermal stability.
- Ion Source: Electron Ionization (EI), 70 eV, 230°C.
- Scan Range:  
40–350.

## Representative Spectral Data (Relative Abundance)

The following table summarizes the expected ion clusters for 1-Benzosuberol compared to its ketone analog.

m/z	Ion Identity	Rel. Abundance (Benzosuberol )	Rel. Abundance (Benzosubero ne)	Diagnostic Note
162		< 5% (Weak)	N/A	Parent ion (Alcohol).
160		N/A	40-60%	Parent ion (Ketone). Stable.
144		100% (Base)	< 5%	Key Differentiator.
132		< 2%	20-30%	Characteristic of cyclic ketones.
129		15-25%	< 5%	Alkyl loss from ring.
116	Indene ( )	30-40%	10-15%	Ring contraction product.
91	Tropylium ( )	20-30%	20-30%	Non-specific aromatic fragment.

## References

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- Agilent Technologies. (2020). GC/MS Application Guide for Pharmaceutical Impurities. (Reference for DB-5ms protocols).

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